
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is a synthetic organic compound with a molecular formula of C13H16Cl2N2. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobutylamine and 2-chloroquinazoline.
Alkylation Reaction: 4-chlorobutylamine is reacted with 2-chloroquinazoline in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Applications De Recherche Scientifique
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for developing new drugs targeting various diseases such as cancer, inflammation, and infectious diseases.
Biological Studies: Employed in studying the biological pathways and mechanisms of action of quinazoline derivatives.
Chemical Biology: Utilized as a chemical probe to investigate cellular processes and protein interactions.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(4-chlorobutyl)-N-isobutylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-methylquinazolin-4-amine
- 2-Chloro-N-(4-chlorobutyl)-N-propylquinazolin-4-amine
Uniqueness
2-Chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and ethyl groups on the quinazoline ring enhances its potential as a versatile intermediate in organic synthesis and drug development.
Propriétés
Numéro CAS |
84347-15-9 |
|---|---|
Formule moléculaire |
C14H17Cl2N3 |
Poids moléculaire |
298.2 g/mol |
Nom IUPAC |
2-chloro-N-(4-chlorobutyl)-N-ethylquinazolin-4-amine |
InChI |
InChI=1S/C14H17Cl2N3/c1-2-19(10-6-5-9-15)13-11-7-3-4-8-12(11)17-14(16)18-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |
Clé InChI |
GCKGYNTWYOYWGH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCCCl)C1=NC(=NC2=CC=CC=C21)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


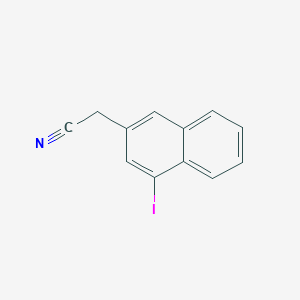
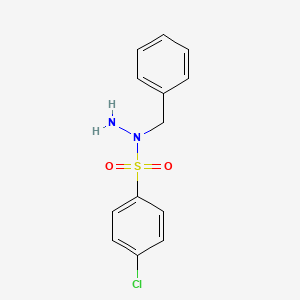

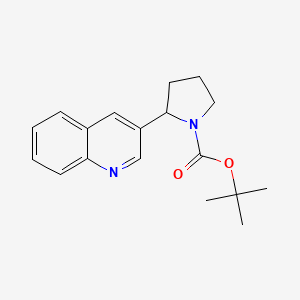


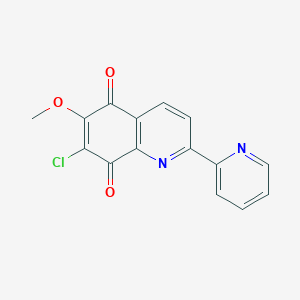
![9-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11837413.png)

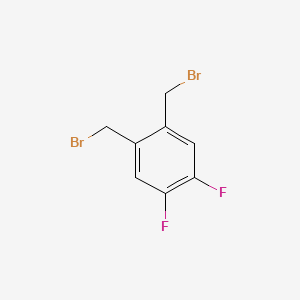
![1-Bromo-3-morpholinoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11837433.png)

![3-(2-(1H-Naphtho[2,3-d]imidazol-2-yl)ethyl)aniline](/img/structure/B11837460.png)

